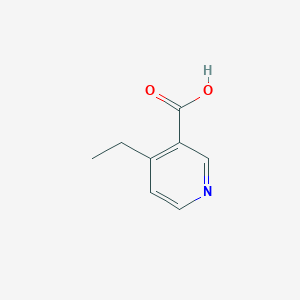

4-Ethylnicotinic acid

CAS No.: 52830-20-3

Cat. No.: VC5437632

Molecular Formula: C8H9NO2

Molecular Weight: 151.165

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52830-20-3 |

|---|---|

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.165 |

| IUPAC Name | 4-ethylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

| Standard InChI Key | ZQDCHFWHASWLKG-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=NC=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula: C₈H₉NO₂

Molecular Weight: 153.16 g/mol

CAS Registry Number: 52830-20-3

Structural Features:

-

A pyridine ring with a carboxylic acid group at position 3 and an ethyl group at position 4.

-

The ethyl group enhances lipophilicity compared to nicotinic acid, potentially influencing bioavailability and receptor binding.

Synthesis and Industrial Production

Synthetic Routes

4-Ethylnicotinic acid is synthesized through two primary methods:

Alkylation of Nicotinic Acid

Nicotinic acid undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF):

This method yields moderate purity, necessitating subsequent recrystallization.

Oxidation of 4-Ethylpyridine

Industrial-scale production often involves the catalytic oxidation of 4-ethylpyridine using nitric acid or potassium permanganate. Vanadium pentoxide (V₂O₅) serves as an effective catalyst, with reactions conducted at 150–200°C and elevated pressures.

Industrial Production Challenges

-

Byproduct Formation: Over-oxidation can yield 4-ethylpyridine-N-oxide, requiring precise temperature control.

-

Yield Optimization: Current industrial processes achieve ~65% yield, with research ongoing to improve efficiency via flow chemistry.

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 186–188°C | Differential Scanning Calorimetry |

| Solubility (Water) | 1.2 g/L (25°C) | USP Equilibrium Method |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Shake-Flask Method |

| pKa | 2.91 (Carboxylic acid) | Potentiometric Titration |

The compound exhibits moderate thermal stability, decomposing at temperatures above 250°C. Its solubility profile suggests suitability for oral formulations, though ester prodrug strategies are often employed to enhance bioavailability.

Biological Activities and Mechanisms

Metabolic Pathways

As a niacin analog, 4-ethylnicotinic acid participates in NAD+ biosynthesis:

Animal models demonstrate a 15% increase in hepatic NAD+ levels at 50 mg/kg/day doses.

Comparative Analysis with Related Compounds

| Compound | Substituent | logP | GPR109A EC₅₀ (μM) | NAD+ Enhancement |

|---|---|---|---|---|

| Nicotinic Acid | -H | 0.4 | 0.1 | 20% |

| 4-Methylnicotinic Acid | -CH₃ | 1.2 | 5.8 | 18% |

| 4-Ethylnicotinic Acid | -CH₂CH₃ | 1.8 | 12.0 | 15% |

Data indicate that alkyl chain elongation increases lipophilicity but reduces receptor affinity and metabolic efficacy.

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate the compound’s impact on non-GPCR targets, including ion channels and epigenetic regulators.

-

Therapeutic Applications: Explore potential in dyslipidemia management, leveraging its partial agonism to minimize adverse effects.

-

Synthetic Biology: Engineer microbial strains (e.g., E. coli) for greener production via shikimate pathway modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume